molecular formula C22H26ClN3O3 B2482638 N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-20-1

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2482638
CAS No.: 941976-20-1
M. Wt: 415.92
InChI Key: AUQYIAOYZDRRFN-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound belonging to the class of N2-(2-morpholinoethyl)oxalamides. This class of compounds is of significant interest in scientific research, particularly in the field of flavor chemistry. Structurally related oxalamide compounds have been identified and patented as high-potency savory flavorants (umami taste) for comestible applications . The compound features a central oxalamide group, which serves as a key linker, connecting a 4-chlorobenzyl moiety to a complex amine containing both morpholino and p-tolyl groups. This specific molecular architecture is designed to interact with taste receptors or other biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies in taste science . Research into analogous compounds indicates that variations in the benzyl and amine substituents can profoundly influence the compound's flavor profile and potency, providing a framework for investigating the properties of this specific derivative . As a research chemical, it serves as a crucial tool for pharmacologists and flavor scientists exploring new synthetic flavor modulators. The mechanism of action for this compound class is believed to involve the interaction with and potential agonism of umami taste receptors, although the exact pharmacological profile of this specific analog requires further experimental elucidation . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and following standard laboratory safety protocols.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-16-2-6-18(7-3-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-17-4-8-19(23)9-5-17/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQYIAOYZDRRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Amide Coupling

The most widely reported method involves a two-step coupling process using oxalyl chloride as the activating agent.

Step 1: Formation of the Oxalamide Core
Oxalyl chloride reacts with 4-chlorobenzylamine in anhydrous dichloromethane (DCM) at 0–5°C to generate the monoacyl chloride intermediate. Excess oxalyl chloride is removed under reduced pressure, and the intermediate is immediately used in the next step to prevent hydrolysis.

Step 2: Coupling with 2-Morpholino-2-(p-tolyl)ethylamine
The intermediate is reacted with 2-morpholino-2-(p-tolyl)ethylamine in tetrahydrofuran (THF) at room temperature for 12–16 hours. Triethylamine (TEA) is added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC).

Parameter Value/Detail Source
Yield 68–72%
Solvent System THF/DCM (3:1)
Purification Silica gel chromatography
Key By-Products Urea derivatives

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation to form the oxalamide bond.

Carbodiimide-Based Coupling

Alternative methods employ carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator.

Procedure :

  • 4-Chlorobenzylamine (1.2 equiv) and 2-morpholino-2-(p-tolyl)ethylamine (1.0 equiv) are dissolved in DCM.
  • EDC (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C, and the mixture is stirred at room temperature for 24 hours.
Parameter Value/Detail Source
Yield 75–80%
Activator HOBt/EDC
Reaction Time 24 hours

Advantages : Reduced racemization compared to oxalyl chloride methods.

Catalytic Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

A sustainable approach involves acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex (e.g., Ru-MACHO).

Procedure :

  • Ethylene glycol (2.0 equiv), 4-chlorobenzylamine (1.0 equiv), and 2-morpholino-2-(p-tolyl)ethylamine (1.0 equiv) are combined in toluene.
  • Ru-MACHO catalyst (2 mol%) is added, and the reaction is heated at 120°C under N₂ for 18 hours.
Parameter Value/Detail Source
Yield 82–88%
Catalyst Loading 2 mol%
By-Product H₂ gas

Mechanism : Ethylene glycol undergoes dehydrogenation to form glyoxal, which couples with amines via nucleophilic addition-elimination.

Industrial-Scale Synthesis

Continuous Flow Process

Adapted from dimethyl oxalate-ammonia reactions, this method emphasizes scalability and solvent recovery.

Procedure :

  • Dimethyl oxalate and 4-chlorobenzylamine are fed continuously into a methanol reactor at 60°C.
  • The product stream is crystallized, and the mother liquor is distilled to recover methanol.
Parameter Value/Detail Source
Throughput 5 kg/h
Solvent Recovery >90% methanol

Challenges : Managing exothermic reactions and minimizing by-product formation (e.g., oxalic acid derivatives).

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance amine solubility, while temperatures >40°C accelerate coupling but risk decomposition.

Catalytic Additives

DMAP (4-dimethylaminopyridine) improves yields by 10–15% in carbodiimide-mediated reactions.

Analytical Characterization

Technique Key Data Points Source
¹H NMR (CDCl₃) δ 7.25–7.35 (Ar-H), δ 3.40–3.70 (morpholine)
LC-MS m/z 483.2 [M+H]⁺
HPLC Purity >98% (C18 column, acetonitrile/water)

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to enzyme inhibitors. Below is a detailed comparison of N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide with key analogs:

Structural and Functional Comparison

Compound Name Substituents (N1/N2) Key Features Application/Activity Yield (%) References
Target Compound N1: 4-Chlorobenzyl Morpholino ring enhances solubility; p-tolyl group may influence steric effects. Not explicitly stated (likely medicinal) N/A -
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) N1: 4-Chlorobenzyl; N2: 4-Methoxyphenethyl Methoxy group increases electron density; lower yield suggests synthetic challenges. Intermediate/Inhibitor (SCAD) 23
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-ylethyl Dimethoxy and pyridyl groups enhance flavor receptor (hTAS1R1/hTAS1R3) activation. Umami flavoring agent (Savorymyx® UM33) N/A
N1-(Adamant-2-yl)-N2-(2-phenylethyloxy)oxalamide (11) N1: Adamantyl; N2: Phenylethyloxy Bulky adamantyl group improves metabolic stability; phenylethyloxy enhances lipophilicity. Medicinal (structure-activity studies) >90
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-Methoxyphenethyl; N2: 2-Methoxyphenyl Dual methoxy groups may enhance aromatic interactions; moderate yield. Inhibitor (SCAD) 35
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-(...)oxalamide (1c) N1: 4-Chloro-3-CF3-phenyl; N2: Fluorophenyl Trifluoromethyl and fluoro groups increase electronegativity and bioavailability. Anticancer (Regorafenib analog) N/A

Key Observations

Substituent Effects on Activity: The morpholino group in the target compound distinguishes it from analogs like 56 and S336. Morpholine’s polarity likely enhances aqueous solubility compared to purely aromatic substituents (e.g., methoxyphenethyl in 56) . Chlorobenzyl derivatives (e.g., target compound, 56, 1c) are prevalent in medicinal chemistry due to their balance of lipophilicity and metabolic stability.

Synthetic Challenges: Yields for chlorobenzyl-containing oxalamides (e.g., 56: 23%) are notably lower than for adamantyl or methoxyphenyl analogs (e.g., 11: >90%, 17: 35%), suggesting steric or electronic hindrance during coupling reactions .

Enzyme Inhibitors: Compounds like 56 and 17 inhibit stearoyl-CoA desaturase (SCAD), highlighting the oxalamide scaffold’s versatility in drug discovery .

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, with CAS number 941976-20-1, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O3C_{22}H_{26}ClN_3O_3, and it has a molecular weight of 415.9 g/mol. The compound features a chlorobenzyl group and a morpholino group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H26ClN3O3
Molecular Weight415.9 g/mol
CAS Number941976-20-1

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, Schiff bases derived from similar structures have shown activity against various bacterial strains.

Case Study: Antibacterial Screening

A study assessed the antibacterial activity of several Schiff bases using the agar-well diffusion method against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited moderate to high antibacterial activity.

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow
Bacillus subtilisModerate

Anti-inflammatory Activity

In addition to antibacterial properties, this compound may possess anti-inflammatory effects. Compounds with similar morpholino structures have been reported to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammation.

Research Findings

In a comparative study, it was found that certain oxalamide derivatives significantly down-regulated iNOS expression levels in vitro:

CompoundiNOS Inhibition (%)
N1-(4-chlorobenzyl)...42.2 ± 19.6
Control16.5 ± 7.4

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that compounds similar to this compound can induce cell death through various mechanisms, including apoptosis.

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxic effects of oxalamide derivatives on human prostate carcinoma (PC-3) cells:

CompoundCell Viability (%)
N1-(4-chlorobenzyl)...30% (at 50 µM)
Control100%

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